

A Comparative Guide to the Synthesis of 5-Bromo-6-chloronicotinic Acid

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Compound of Interest

Compound Name: *5-Bromo-6-chloronicotinic acid*

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For Researchers, Scientists, and Drug Development Professionals

5-Bromo-6-chloronicotinic acid is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its efficient synthesis is crucial for the timely and cost-effective development of new molecular entities. This guide provides a comparative analysis of two distinct synthetic routes to **5-Bromo-6-chloronicotinic acid**, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.

Route 1: Chlorination of 5-Bromo-6-hydroxynicotinic Acid

This synthetic approach involves a two-step process, beginning with the bromination of 6-hydroxynicotinic acid to yield 5-bromo-6-hydroxynicotinic acid, followed by a chlorination reaction to produce the final product.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid

In a reaction vessel, 6-hydroxynicotinic acid (8 g, 57.6 mmol) is suspended in 30 mL of water. The mixture is cooled in an ice bath, and bromine (4.2 mL, 81.4 mmol) is added slowly. After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours. The

resulting solid product is collected by filtration, washed with water, and dried in a vacuum oven at 40°C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid.[1]

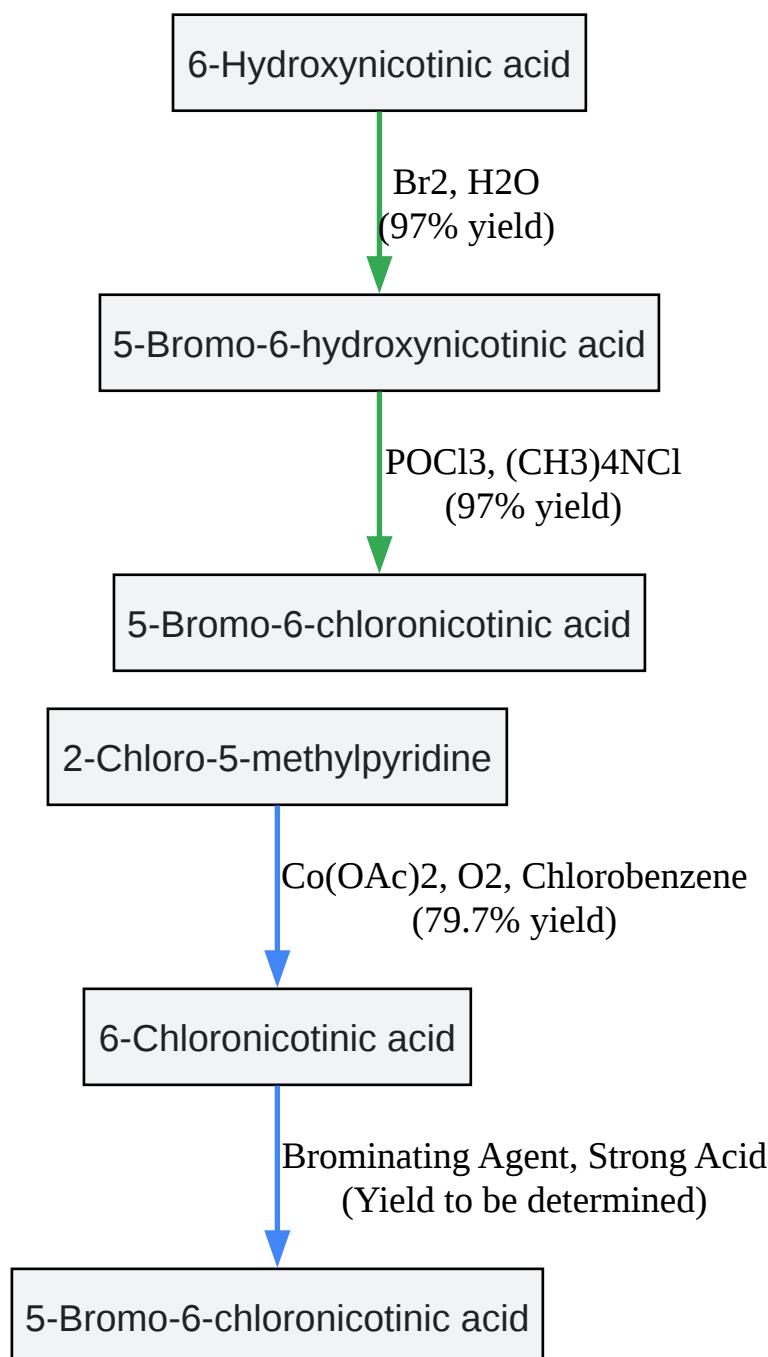
Step 2: Synthesis of **5-Bromo-6-chloronicotinic acid**

To a reaction flask containing 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol) and phosphorus oxychloride (20 mL) are added sequentially. The mixture is then heated to reflux and maintained at this temperature for 3 hours. Upon completion, the reaction mixture is carefully poured into ice water and stirred for an additional 2 hours. The solid that precipitates is collected by filtration. This crude product is then dissolved in 300 mL of ethyl acetate and dried over anhydrous sodium sulfate. After filtering to remove the desiccant, the filtrate is concentrated under reduced pressure to give **5-Bromo-6-chloronicotinic acid**.[2]

Data Presentation

Step	Starting Material	Product	Reagents	Yield
1	6-Hydroxynicotinic acid	5-Bromo-6-hydroxynicotinic acid	Water, Bromine	97%[1]
2	5-Bromo-6-hydroxynicotinic acid	5-Bromo-6-chloronicotinic acid	Tetramethylammonium chloride, Phosphorus oxychloride	97%[2]

Synthetic Pathway

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References

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